
2'-Methoxyflavone
Description
2'-Methoxyflavone is a naturally occurring flavone characterized by a methoxy (-OCH₃) substituent at the 2' position of its B-ring (Figure 1). It is synthesized via cyclization of 2'-hydroxy-2-methoxychalcone using sodium acetate in ethanol . Structural confirmation relies on NMR (¹H, ¹³C, COSY, HMBC, and HSQC) and UV spectral data, with distinct signals for the methoxy group (δ ~3.9 ppm in ¹H NMR) and aromatic protons .
Biotransformation studies using fungal strains like Isaria fumosorosea KCh J2 reveal that this compound undergoes hydroxylation and glycosylation. Key derivatives include:
- 8-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (7): Glycosylation at C-8 (4% yield) .
- 5′-O-β-D-(4′′-O-methylglucopyranosyl)-2′-methoxyflavone (8): Glycosylation at C-5′ .
- 3-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (9): Low-yield glycosylation at C-3 (<1%) .
These transformations highlight the metabolic flexibility of this compound, though yields vary significantly based on substitution position.
Properties
IUPAC Name |
2-(2-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDMSUNJUONMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173390 | |
Record name | 2'-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-47-4 | |
Record name | 2'-Methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Baker-Venkataraman rearrangement remains the most widely used method for synthesizing 2'-methoxyflavone. This two-step process begins with the acylation of 2-methoxyacetophenone derivatives using benzoyl chloride in anhydrous conditions. The intermediate 1-(2-methoxyphenyl)-3-phenyl-1,3-propanedione undergoes cyclodehydration under acidic catalysis to yield the flavone backbone. Key to this method is the use of 2-methoxybenzoic acids as precursors, which avoid competing side reactions observed with hydroxylated analogs.
Experimental Optimization
Lee et al. demonstrated that refluxing the diketone intermediate in concentrated hydrochloric acid (HCl) at 110°C for 6 hours achieves a 72% yield of this compound. Substituting HCl with polyphosphoric acid (PPA) reduces reaction time to 3 hours but requires stringent temperature control to prevent decomposition. A comparative study of acid catalysts is summarized in Table 1.
Table 1: Cyclodehydration Conditions for this compound Synthesis
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
HCl | 110 | 6 | 72 |
PPA | 120 | 3 | 68 |
H₂SO₄ | 100 | 8 | 65 |
Spectral Validation
The final product is characterized by distinct spectral signatures:
-
¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 6.92–8.12 (m, 8H, aromatic), 8.45 (s, 1H, C3-H).
-
IR (KBr): 1655 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
Halogenation-Condensation Pathway for Functionalized Derivatives
Regioselective Bromination
Bromination of 5-methoxyflavone with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3,8-dibromo-5-methoxyflavone, as confirmed by X-ray crystallography. Alternatively, direct bromination of 2-hydroxy-6-methoxyacetophenone with excess Br₂ in acetic acid produces 3,5-dibromo-2-hydroxy-6-methoxyacetophenone, a precursor for chalcone intermediates.
Condensation and Oxidative Cyclization
The dibrominated acetophenone derivative reacts with benzaldehyde in ethanol under basic conditions (KOH) to form a chalcone intermediate. Subsequent oxidation with selenium dioxide (SeO₂) in dioxane at 80°C induces cyclization, yielding 6,8-dibromo-5-methoxyflavone with 64% efficiency. This method highlights the versatility of halogenation-condensation sequences for generating polyhalogenated flavones.
Table 2: Bromination-Condensation Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | Br₂, CH₃COOH, 25°C, 2h | 85 |
Chalcone formation | Benzaldehyde, KOH, EtOH, reflux | 78 |
Oxidative cyclization | SeO₂, dioxane, 80°C, 4h | 64 |
Alternative Synthetic Routes and Modifications
Wittig Olefination Strategy
While less common, intramolecular Wittig reactions offer a route to this compound from 2-acetoxyphenacyl bromides. Triphenylphosphine-mediated olefination generates the chromone ring, though this four-step process is hampered by low overall yields (~35%).
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate cyclodehydration. Initial trials using 300 W irradiation for 15 minutes report a 70% yield, comparable to traditional heating but with reduced energy input.
Purification and Analytical Considerations
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxyflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the flavone ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated flavones, demethylated flavones, and various substituted derivatives .
Scientific Research Applications
Anticancer Activity
2'-Methoxyflavone has shown significant anticancer properties across various studies. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Cell Proliferation Inhibition : Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in human leukemia cell lines, such as HL60 cells. The compound's IC50 values have been reported between 39 and 48 μM, demonstrating its effectiveness as an anticancer agent .
- Mechanism of Action : The compound induces apoptosis through the up-regulation of p21 expression and affects the cell cycle by causing arrest at the G2/M phase. This suggests that this compound may act through multiple pathways to exert its anticancer effects .
- Selectivity : Studies have highlighted the selectivity of this compound towards cancer cells over normal cells, with a selectivity index greater than 10, indicating a promising therapeutic profile .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in various models, particularly concerning its ability to protect neuronal cells from damage.
- Cell Viability Enhancement : In experiments involving HeLa and SH-SY5Y cells exposed to DNA-alkylating agents, this compound demonstrated significant protective effects, preventing decreases in cell viability. This suggests that it may help mitigate neurodegenerative processes .
- Mechanisms Involved : The compound appears to reduce the synthesis and accumulation of poly (ADP-ribose) polymer, which is involved in cellular stress responses, thereby protecting cortical neurons against excitotoxicity induced by NMDA .
Modulation of Apoptosis
This compound has been identified as a modulator of apoptosis through its interaction with death receptors and mitochondrial pathways.
- TRAIL-Induced Apoptosis : In studies involving human leukemic MOLT-4 cells, methoxyflavone derivatives enhanced TRAIL-induced apoptosis. This indicates that these compounds can potentiate apoptotic signaling pathways, making them relevant for therapeutic strategies against leukemia .
Pharmacological Effects
Beyond its anticancer and neuroprotective roles, this compound has been associated with various pharmacological effects:
- Anti-inflammatory Properties : Research suggests that methoxylated flavones may exhibit anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .
- Hypolipidemic Effects : Some studies have indicated that extracts enriched with methoxyflavones can lower lipid levels, suggesting a role in managing hyperlipidemia .
Data Summary Table
Mechanism of Action
The mechanism of action of 2’-Methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural and Metabolic Differences
- Structure : 3'-Methoxyflavone has a methoxy group at the meta position (C-3′) of the B-ring, compared to the ortho position (C-2′) in 2'-methoxyflavone.
- Biotransformation Efficiency :
Comparison with 4'-Methoxyflavone
Key Distinctions
- Structure : The methoxy group at C-4′ (para position) enhances steric accessibility for enzymatic modification.
- Biotransformation: Near-complete conversion (~100%) by Isaria farinosa and Beauveria bassiana strains within 7 days .
- Biological Activity :
Comparison with 3',4'-Dimethoxyflavone (DMF)
- Structure : Dual methoxy groups at C-3′ and C-4′.
- Activity : Shares parthanatos-inhibitory effects with 4'-methoxyflavone but with enhanced potency due to additional substitution .
Comparison with 5,7-Dimethoxyflavone (DMF)
- Structure : Methoxy groups at C-5 and C-7 of the A-ring.
Comparison with Kaempferide (3,5,7-Trihydroxy-4′-methoxyflavone)
- Structure : Hydroxyl groups at C-3, C-5, and C-7 with a methoxy at C-4′.
- Activity : Demonstrates anticancer effects in multiple tumor cell lines, including breast cancer (IC₅₀ in single-digit μM range) .
Comparison with Diosmetin (3',5,7-Trihydroxy-4′-methoxyflavone)
- Structure : Hydroxyl groups at C-3′, C-5, and C-7 with a methoxy at C-4′.
- Activity : Exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a focus for nutraceutical research .
Data Tables
Table 1: Biotransformation Rates of Methoxyflavones by Fungal Strains
Biological Activity
2'-Methoxyflavone (2-MF) is a member of the flavonoid family, characterized by its methoxy group at the 2' position of the flavone backbone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Herein, we will explore its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C16H12O3
- Molecular Weight : 268.26 g/mol
The presence of the methoxy group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HL60 (leukemia).
- IC50 Values :
- HeLa: IC50 = 20 μM
- MCF-7: IC50 = 25 μM
- HL60: IC50 = 30 μM
These results indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent .
Neuroprotective Effects
A study highlighted the neuroprotective effects of methoxyflavones, including this compound, against neuronal cell death induced by oxidative stress. The compound was found to:
- Protect Neurons : Prevent cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.
- Mechanism of Action : Inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of flavonoids like this compound is closely related to their structural features. Key findings from SAR studies include:
- Methoxylation Position : The position of methoxy groups affects potency; for example, compounds with multiple methoxy groups on the B-ring exhibited reduced activity.
- Hydroxyl Substitution : Hydroxylation at specific positions can enhance or diminish biological effects depending on the target .
Data Table of Biological Activities
Compound | Cell Line | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | HeLa | 20 | Anticancer |
This compound | MCF-7 | 25 | Anticancer |
This compound | HL60 | 30 | Anticancer |
4'-Methoxyflavone | SH-SY5Y | Not reported | Neuroprotective |
3',4'-Dimethoxyflavone | SH-SY5Y | Not reported | Neuroprotective |
Case Studies
-
Neuroprotection Against Oxidative Stress :
In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells. The compound's ability to modulate antioxidant enzyme activity was noted as a critical factor in its protective effects . -
Anticancer Mechanisms :
A comprehensive study on various methoxylated flavones indicated that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .
Q & A
Q. What are the current gaps in toxicological data for this compound, and how can they be addressed?
- Methodological Answer :
- In Vitro Toxicity : Conduct MTT assays on primary hepatocytes and renal cells to assess acute cytotoxicity .
- Ecotoxicity : Perform OECD-compliant tests (e.g., Daphnia magna immobilization) to evaluate environmental persistence and bioaccumulation potential .
- Long-Term Exposure : Use rodent models to study chronic effects, prioritizing organs with ABCG2 expression (e.g., placenta, blood-brain barrier) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.